1'-Nitroso-1,4'-bipiperidine
Description
Chemical Identity and Formation Pathways
1'-Nitroso-1,4'-bipiperidine is a secondary nitrosamine with the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol. Its structure consists of two piperidine rings connected by a single bond, with a nitroso (-N=O) group attached to one nitrogen atom. The compound is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) because it shares structural similarities with irinotecan’s bipiperidine backbone.
In irinotecan synthesis, this impurity forms through nitrosation reactions between secondary amines in intermediate compounds and nitrosating agents like nitrites. For example, residual sodium nitrite in excipients or acidic conditions during drug product manufacturing can facilitate this reaction. The synthetic pathway parallels the formation of other NDSRIs, where API fragments undergo unintended nitrosation during storage or processing.
Detection and Analytical Challenges
Analytical methods for quantifying this compound require high sensitivity due to its low acceptable intake limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection ≤ 1 ng/g is typically employed, as recommended for nitrosamine analysis. Key chromatographic parameters include:
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 100 mm, 1.7 µm |
| Mobile Phase | 0.1% formic acid in water/acetonitrile |
| Retention Time | 3.2–3.8 minutes |
| Ionization Mode | Positive electrospray |
Cross-reactivity studies must confirm the method’s specificity, particularly when analyzing complex matrices containing irinotecan derivatives.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-nitroso-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C10H19N3O/c14-11-13-8-4-10(5-9-13)12-6-2-1-3-7-12/h10H,1-9H2 |
InChI Key |
ZWOKMRINWHYGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)N=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Amines to Nitroso Derivatives
Method Overview:
This approach involves oxidizing secondary amines within bipiperidine compounds to their corresponding nitroso derivatives.
- Starting material: N-substituted bipiperidine amines.
- Oxidants: Meta-chloroperbenzoic acid (m-CPBA), sodium periodate (NaIO₄), or oxone.
- Conditions: Usually performed at low temperatures in organic solvents like dichloromethane or acetonitrile.
- Mild reaction conditions.
- High regio- and chemoselectivity.
- Requires pre-formed amines.
- Possible over-oxidation to nitro compounds.
| Starting Amine | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-alkyl bipiperidine | m-CPBA | -20°C to 0°C | 65–75% |
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Reduction of Nitro Compounds | Nitro-bipiperidine, Pd/C, H₂ | Room temp, 1 atm | High selectivity | Over-reduction risk | 75–85 |
| Direct Nitrosation | NaNO₂, HCl | 0–5°C, 2–4 hrs | Straightforward | Regioselectivity issues | 60–70 |
| Oxidation of Amines | N-alkyl bipiperidine, m-CPBA | -20°C to 0°C | Mild, selective | Over-oxidation | 65–75 |
Scientific Discoveries and Research Insights
- Selective Nitrosation: Recent studies emphasize the importance of controlling reaction parameters—particularly temperature and reagent stoichiometry—to enhance regioselectivity and minimize side reactions during nitrosation processes (see).
- Catalytic Reduction Optimization: Advances in catalytic hydrogenation, such as the use of supported palladium catalysts, have improved yields and reduced reaction times, making reduction a preferred method for synthesizing nitroso derivatives (see).
- Oxidation Techniques: Novel oxidants like hypervalent iodine reagents are being explored for their ability to oxidize amines selectively to nitroso compounds under milder conditions, potentially broadening the scope of accessible derivatives (see).
Chemical Reactions Analysis
1’-Nitroso-1,4’-bipiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of 1’-Nitroso-1,4’-bipiperidine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitroso group in 1’-Nitroso-1,4’-bipiperidine can be substituted with other functional groups using nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1'-Nitroso-1,4'-bipiperidine is a nitrogen-containing organic compound with a unique structure, a molecular weight of approximately 197.3 g/mol, and a molecular formula of . It's derived from bipiperidine, with a nitroso group attached to one of the piperidine rings. It has gained attention in chemical and biological research for its potential as a nitric oxide donor, which plays a crucial role in various physiological processes.
Mechanism of Action
The mechanism of action of this compound involves the release of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. Nitric oxide interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects.
Potential Applications
This compound has several promising applications:
- Nitric Oxide Donor The biological activity of this compound is primarily linked to its ability to release nitric oxide upon decomposition. Nitric oxide acts as a signaling molecule involved in numerous physiological processes such as vasodilation, neurotransmission, and immune response modulation. The compound's interaction with guanylate cyclase leads to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various biological effects including smooth muscle relaxation and modulation of neurotransmitter release.
- Vasodilation Studies have shown that this compound can enhance cGMP production in vascular tissues, leading to vasodilation.
- Hypertension and Erectile Dysfunction Research Its interactions with various biological targets are being explored to better understand its mechanisms and potential therapeutic uses in diseases such as hypertension and erectile dysfunction.
Mechanism of Action
The mechanism of action of 1’-Nitroso-1,4’-bipiperidine involves the release of nitric oxide upon decomposition. Nitric oxide is a signaling molecule that interacts with various molecular targets and pathways in biological systems. The primary molecular targets of NO include guanylate cyclase, which is activated by NO to produce cyclic guanosine monophosphate (cGMP). This signaling pathway plays a crucial role in vasodilation, neurotransmission, and immune response.
Comparison with Similar Compounds
Research Implications and Gaps
- Therapeutic Potential: While 1,4'-bipiperidine derivatives like Pipamperone are clinically valuable, the nitroso variant’s toxicity limits its direct pharmaceutical use. However, its reactivity could be exploited in prodrug designs or as a transient intermediate in catalysis .
- Environmental and Health Risks: The carcinogenicity of N-nitroso compounds underscores the need for stringent handling protocols and environmental monitoring .
Q & A
Q. What are the optimal synthetic routes for preparing 1'-Nitroso-1,4'-bipiperidine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step pathways, such as the Hantzsch 1,4-dihydropyridine (DHP) synthesis followed by nitro group reduction to hydroxylamine and subsequent oxidation to the nitroso derivative . Key parameters include:
- Temperature control : Heating during nucleophilic substitution steps (e.g., 60–80°C) to promote reaction completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol/methanol improves solubility in later stages .
- Purification : Chromatography (e.g., silica gel column) ensures high purity, especially for intermediates prone to side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR spectroscopy : Analyze proton environments (e.g., bipiperidine ring protons at δ 1.5–3.0 ppm) and nitroso group coupling patterns .
- IR spectroscopy : Identify N=O stretching vibrations (~1500–1600 cm⁻¹) and carbonyl peaks (if present) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns distinguish nitroso derivatives from nitro analogs .
Advanced Research Questions
Q. What kinetic parameters govern the reaction of this compound with alkylperoxyl radicals, and how do steric effects influence reaction rates?
- UV-Vis monitoring : Track decay at λ = 318 nm to quantify nitroso group reactivity with radicals . Rate constants (k) for analogous compounds range from 4906 to 17,955 M⁻¹s⁻¹, depending on substituent bulk .
- Steric hindrance : Bulky groups (e.g., trifluoromethyl) on the bipiperidine ring reduce radical accessibility, slowing reaction kinetics .
- Competing pathways : Nitroso-to-nitro conversion under oxidative conditions may require controlled pH (e.g., pH 7.4) to isolate radical adducts .
Q. How do electrochemical properties (e.g., redox potentials) of this compound affect its stability in aprotic media?
- Cyclic voltammetry : Nitroso derivatives exhibit distinct reduction peaks (-0.5 to -1.2 V vs. SCE), correlating with radical anion stability .
- ESR data : Detect nitroso radical anions (g ≈ 2.005) and hyperfine splitting patterns to confirm intermediate formation .
- Degradation pathways : Exposure to UV light or nucleophiles accelerates decomposition; inert atmospheres (e.g., argon) enhance stability .
Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?
- Comparative assays : Use standardized cell-based models (e.g., enzyme inhibition assays) to evaluate potency variations across structural analogs .
- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., quinoline vs. pyridine moieties) with target affinity .
- Meta-analysis : Reconcile divergent data by adjusting for experimental variables (e.g., buffer composition, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
